3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-7(1)9-11-8(12-13-9)3-6-4-10-5-6/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSSXQSWQGWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific oxadiazole derivative, drawing on various studies and findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula: C₈H₁₁N₃O
- Molecular Weight: 165.19 g/mol
This compound features an azetidine ring and a cyclopropyl group attached to the oxadiazole moiety, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A systematic review highlighted that compounds containing the 1,2,4-oxadiazole ring demonstrate a broad spectrum of antimicrobial activity against various pathogens:
- Bacterial Activity: Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Mycobacterium tuberculosis | Effective against resistant strains |
Anticancer Activity
Studies have suggested that oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.
In a study focusing on oxadiazoles, compounds were tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Significant inhibition |
| MCF7 (breast cancer) | 15.2 | Moderate inhibition |
These results indicate that this compound may have potential as an anticancer agent.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazoles have been documented in several studies. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo models. For instance:
- Cytokine Inhibition: Studies demonstrated that certain oxadiazole derivatives significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models .
Case Studies and Research Findings
Several case studies have explored the biological activity of 1,2,4-oxadiazole derivatives:
- Antitubercular Activity: A study by Dhumal et al. (2016) highlighted the effectiveness of a series of oxadiazoles against Mycobacterium bovis, showing strong inhibition in both active and dormant states .
- Neuroprotective Effects: Research has indicated that some derivatives exhibit neuroprotective properties through antioxidant mechanisms, potentially offering therapeutic avenues for neurodegenerative diseases .
Scientific Research Applications
Chemical Profile
Molecular Formula : C9H13N3O
CAS Number : 1784483-78-8
Structural Information : The compound features a unique oxadiazole ring which is known for its biological activity.
CCR6 Receptor Modulation
Research indicates that derivatives of this compound can act as modulators of the CCR6 receptor, which plays a significant role in immune responses and inflammatory diseases. The modulation of this receptor could lead to therapeutic applications in conditions such as asthma, multiple sclerosis, and other autoimmune disorders .
Antimicrobial Activity
The oxadiazole moiety is often associated with antimicrobial properties. Preliminary studies suggest that 3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole may exhibit activity against various bacterial strains, potentially serving as a framework for developing new antibiotics .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may have neuroprotective effects. This could position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: CCR6 Modulation
In a study focused on CCR6 modulation, researchers synthesized various derivatives of the compound and tested their efficacy in vitro. Results showed significant inhibition of CCR6-mediated chemotaxis in immune cells, suggesting potential therapeutic benefits in inflammatory diseases .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using the compound against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited promising antibacterial activity, warranting further exploration into their mechanisms and potential clinical applications .
Summary Table of Applications
| Application Area | Potential Use | Evidence Level |
|---|---|---|
| CCR6 Modulation | Treatment of autoimmune diseases | Moderate |
| Antimicrobial Activity | Development of new antibiotics | Preliminary |
| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | Emerging |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Substituent Variations on the Oxadiazole Core
Key Observations :
- Chloromethyl-substituted oxadiazoles (e.g., 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole) are often used as synthetic intermediates due to their reactivity in nucleophilic substitution reactions .
Azetidine vs. Other Nitrogen-Containing Rings
- Azetidine (4-membered ring) provides greater ring strain and conformational restriction compared to larger rings like pyrrolidine (5-membered). This may enhance binding specificity in biological targets .
- Piperidine-containing analogs (e.g., 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride) exhibit higher basicity, which could alter pharmacokinetics .
Physicochemical Properties
Key Observations :
- The chloromethyl analog has higher lipophilicity (LogP = 2.1), which may improve membrane permeability but reduce aqueous solubility .
Anti-Inflammatory Activity
- This compound : Predicted to inhibit NF-κB or cyclooxygenase (COX) pathways due to structural similarity to other 3,5-disubstituted oxadiazoles .
- 5-Methyl-3-phenyl-1,2,4-oxadiazole : Demonstrates dual COX/5-LOX inhibition, with potency comparable to phenylbutazone .
Antimicrobial Potential
- Chloromethyl-substituted oxadiazoles (e.g., 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole) are precursors to compounds with demonstrated activity against parasites and viruses .
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazoles
Two main approaches dominate the synthesis of 1,2,4-oxadiazoles:
Cyclization of Amidoximes with Carboxylic Acid Derivatives
The classical and most common method involves the heterocyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. This method was first described by Tiemann and Krüger and has been refined to improve yields and reaction conditions. Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine can enhance the reaction efficiency. Coupling reagents such as EDC, DCC, CDI, TBTU, or T3P are often employed to activate carboxylic acids or esters to facilitate cyclization.
This approach is versatile but sometimes limited by harsh reaction conditions, purification challenges, and variable yields (11–90%) depending on substrates and conditions.1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles
This method involves the cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring. Although starting materials are accessible, this approach suffers from poor reactivity of nitriles and side reactions such as dimerization of nitrile oxides. The use of platinum(IV) catalysts has been reported to improve yields under mild conditions, but issues with solubility, catalyst cost, and low yields remain.
Specific Preparation of 3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole
While direct literature on the exact preparation of this compound is scarce, the compound can be synthesized by adapting the amidoxime-carboxylic acid derivative cyclization method as follows:
Step 1: Synthesis of the Amidoxime Intermediate
The amidoxime precursor bearing the azetidin-3-ylmethyl substituent can be prepared by reacting the corresponding nitrile with hydroxylamine under controlled conditions to form the amidoxime functional group.Step 2: Preparation of the Cyclopropyl Carboxylic Acid Derivative
The 5-cyclopropyl substituent can be introduced via the corresponding cyclopropyl carboxylic acid or its activated derivative (e.g., acyl chloride or ester).Step 3: Cyclization to Form the 1,2,4-Oxadiazole Ring
The amidoxime and the cyclopropyl carboxylic acid derivative are reacted under cyclization conditions, often in the presence of a coupling reagent (e.g., EDC or DCC) and a base such as pyridine or triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.Step 4: Purification and Characterization
The product is isolated by standard purification techniques such as column chromatography or recrystallization. Characterization is done by NMR, IR, and mass spectrometry to confirm the structure.
Recent Advances and One-Pot Syntheses
A notable advancement in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which includes compounds structurally related to this compound, is the one-pot synthesis reported by Baykov et al. They demonstrated a room temperature procedure using amidoximes and methyl or ethyl esters of carboxylic acids in a superbase medium of sodium hydroxide and DMSO. This method allows for a simpler purification protocol and moderate to excellent yields (11–90%), though reaction times can be long (4–24 hours).
Comparative Summary of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoximes, Acyl Chlorides | Pyridine or TBAF catalyst, RT | Simple, well-established | Mixture of products, harsh conditions |
| Amidoxime + Activated Esters/Acids | Amidoximes, Esters, Acids + Coupling Reagents | EDC, DCC, CDI, TBTU, T3P, RT to mild heating | Moderate to good yields, versatile | Purification challenges, variable yields |
| 1,3-Dipolar Cycloaddition (Nitrile Oxides + Nitriles) | Nitrile Oxides, Nitriles | Pt(IV) catalyst, mild conditions | Mild conditions | Poor yields, expensive catalyst, side reactions |
| One-Pot Amidoxime + Ester in NaOH/DMSO | Amidoximes, Methyl/Ethyl Esters | NaOH/DMSO superbase, RT, 4–24 h | Simple purification, broad scope | Long reaction times, variable yields |
Research Findings and Notes
The amidoxime-carboxylic acid derivative cyclization remains the most practical and widely used method for synthesizing 1,2,4-oxadiazole derivatives, including those substituted with azetidinylmethyl and cyclopropyl groups.
The use of coupling reagents and catalysts improves yield and selectivity but may introduce purification complexity.
One-pot methods in superbase media represent a promising direction for more efficient synthesis with easier purification, though optimization is needed to reduce reaction times and maximize yields.
The cyclopropyl substituent introduction is generally achieved via the corresponding carboxylic acid derivative, which is commercially available or can be synthesized by standard cyclopropanation methods.
Azetidinylmethyl groups are introduced via amidoxime precursors derived from nitriles bearing the azetidine moiety, which may require protection/deprotection steps depending on the synthetic route.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-(azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole, and how can intermediates like 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole be optimized?
- Methodological Answer : A common approach involves cyclization of amidoxime precursors with acylating agents. For example, 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS: 1660-05-5) can be synthesized via reaction of cyclopropanecarboxamidoxime with chloroacetyl chloride under reflux in anhydrous conditions . Intermediate purity is critical; thin-layer chromatography (TLC) and recrystallization in ethanol/water mixtures are recommended for purification . Optimization includes adjusting stoichiometry (1:1.2 ratio of amidoxime to acylating agent) and reaction time (4–6 hours at 80°C) to minimize by-products.
Q. How should researchers characterize the structural integrity of this compound, particularly the azetidine and cyclopropyl moieties?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm substitution patterns. Key signals include:
- Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet) .
- Azetidine methylene protons: δ 3.2–3.8 ppm (split due to ring strain) .
- Oxadiazole ring carbons: 165–170 ppm (C=O/N) in -NMR .
Mass spectrometry (ESI-MS) should show [M+H] peaks matching theoretical molecular weights (e.g., CHNO: 192.10 g/mol). Elemental analysis (±0.3% tolerance) is advised for final validation .
Q. What solvents and conditions ensure stability during storage?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at −20°C in anhydrous DMSO or acetonitrile. Avoid protic solvents (e.g., methanol), which accelerate decomposition of the oxadiazole ring .
Advanced Research Questions
Q. How do electronic effects of the cyclopropyl group influence the reactivity of the oxadiazole ring in nucleophilic substitution reactions?
- Methodological Answer : The cyclopropyl group’s electron-withdrawing nature increases electrophilicity at the oxadiazole C-5 position. In base-catalyzed rearrangements (e.g., with triethylamine), nucleophilic attack occurs preferentially at C-5, forming intermediates like 3-aryl-5-substituted derivatives. Kinetic studies using -NMR monitoring (0.1 M in CDCl) reveal second-order dependence on amine concentration, suggesting a concerted mechanism .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability of the azetidine moiety. To address this:
- Perform microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) to identify metabolic hotspots .
- Introduce steric hindrance via methyl groups on the azetidine ring (synthesis route in ).
- Use deuterium labeling at labile C-H positions to prolong half-life .
Q. How can tautomerism of the oxadiazole ring affect spectroscopic interpretations and reactivity?
- Methodological Answer : 1,2,4-Oxadiazoles exhibit keto-enol tautomerism, which complicates NMR assignments. For 5-substituted derivatives (e.g., 5-cyclopropyl), the keto form dominates in non-polar solvents (confirmed by X-ray crystallography). In polar solvents (e.g., DMSO), enol tautomers emerge, shifting -NMR signals by 0.3–0.5 ppm. Use variable-temperature NMR (VT-NMR) to track tautomeric equilibria and DFT calculations (B3LYP/6-31G*) to model energy barriers .
Q. What are the limitations of current SAR models for predicting antimicrobial activity of 1,2,4-oxadiazole derivatives?
- Methodological Answer : Traditional SAR assumes linear relationships between logP and activity, but this compound’s rigid azetidine-cyclopropyl scaffold violates Lipinski’s rules. Advanced approaches include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
